molecular formula C20H24N4O2S2 B11145860 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11145860
M. Wt: 416.6 g/mol
InChI Key: NYTYRZVFQJJMCR-NVNXTCNLSA-N
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Description

The compound 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Isobutylamino Group: This step involves the nucleophilic substitution of an appropriate leaving group with isobutylamine.

    Formation of the Thiazolan-4-one Ring: This can be synthesized through the cyclization of a thioamide with an α-halo ketone.

    Final Coupling Reaction: The final step involves the coupling of the pyrido[1,2-a]pyrimidin-4-one derivative with the thiazolan-4-one derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isobutylamino group or the thiazolan-4-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in their substituents.

    Thiazolan-4-one Derivatives: These compounds share the thiazolan-4-one ring but differ in their substituents.

    Isobutylamino Derivatives: These compounds share the isobutylamino group but differ in their core structures.

The uniqueness of This compound lies in its combination of these functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O2S2/c1-11(2)9-21-17-14(8-15-19(26)24(12(3)4)20(27)28-15)18(25)23-10-13(5)6-7-16(23)22-17/h6-8,10-12,21H,9H2,1-5H3/b15-8-

InChI Key

NYTYRZVFQJJMCR-NVNXTCNLSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCC(C)C)C=C1

Origin of Product

United States

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